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Compound of Interest

Compound Name: Amidomycin

Cat. No.: B12757993 Get Quote

Disclaimer: Publicly available scientific literature contains limited specific data on the biological

activity of Amidomycin. Therefore, this technical guide provides a comprehensive overview of

the biological activity spectrum of valinomycin-type cyclodepsipeptides, using the extensively

studied and structurally related compound, valinomycin, as a representative model. The data

and mechanisms described herein are intended to provide a strong indication of the potential

activities of Amidomycin.

Executive Summary
Amidomycin belongs to the valinomycin-type class of cyclodepsipeptides, a group of natural

products produced by Streptomyces species. These compounds are characterized by their

ionophoric nature, specifically their high affinity for potassium ions. This fundamental property

underpins their broad and potent biological activity. This guide summarizes the known

antimicrobial, antiviral, and cytotoxic properties of this class of compounds, with a focus on

quantitative data, detailed experimental methodologies, and the underlying mechanisms of

action, including their impact on cellular signaling pathways.

Core Mechanism of Action: Potassium Ionophore
The primary mechanism of action for valinomycin-type cyclodepsipeptides is their function as

highly selective potassium (K+) ionophores. These molecules can encapsulate K+ ions,

shielding their charge and enabling their transport across lipid membranes, such as the cell

membrane and mitochondrial inner membrane, down the electrochemical gradient.[1][2][3] This
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disruption of the cellular K+ homeostasis leads to a cascade of downstream effects, ultimately

resulting in cell death.

Amidomycin (Valinomycin-type) K+ IonSelectively Binds Cellular Membranes
(Plasma & Mitochondrial)

Transports Across Disruption of K+
Homeostasis Apoptosis/Cell Death
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Figure 1: Core mechanism of Amidomycin as a K+ ionophore.

Antimicrobial Activity
Valinomycin-type cyclodepsipeptides exhibit significant activity against a range of

microorganisms, including fungi and Gram-positive bacteria. Their efficacy is often influenced

by the pH and potassium ion concentration of the growth medium.[4][5]

Antifungal Activity
These compounds have demonstrated potent activity against various fungal pathogens.

Table 1: Antifungal Activity of Valinomycin-Type Cyclodepsipeptides
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Fungal Species MIC/EC50 (µg/mL) Reference

Candida albicans 0.39–0.78 (µ g/disk ) [4]

Cryptococcus neoformans 50–100 (µ g/disk ) [4]

Botrytis cinerea MIC: 4, EC50: 5.2 [4][6]

Magnaporthe grisea MIC: 4, EC50: 4.3 [4]

Phytophthora capsici IC50: 15.9 [4]

Sclerotinia sclerotiorum EC50: 0.056, EC95: 0.121 [7][8]

Rhizoctonia solani EC50: 1.154 [8]

Mucor hiemalis MIC: 0.78 [9][10]

Ruegeria glutinis MIC: 6.25 [9][10]

Antibacterial Activity
The antibacterial spectrum is primarily limited to Gram-positive bacteria, as the outer

membrane of Gram-negative bacteria provides a barrier to the ionophore.[4]

Table 2: Antibacterial Activity of Valinomycin-Type Cyclodepsipeptides
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Bacterial Species MIC (µg/mL) Conditions Reference

Streptococcus

pyogenes
0.02

Low K+ medium (3

mM)
[4]

Streptococcus

pyogenes
1

High K+ medium (35

mM)
[4]

Staphylococcus

aureus
Active (pH dependent) Alkaline pH [5]

Listeria

monocytogenes
Active (pH dependent) Alkaline pH [5]

Bacillus subtilis Active (pH dependent) Alkaline pH [5]

Bacillus subtilis 25 (µ g/disk ) [11]

Escherichia coli 25 (µ g/disk ) [11]

Antiviral Activity
Valinomycin has demonstrated broad-spectrum antiviral activity against a variety of enveloped

and non-enveloped viruses. The proposed mechanism involves the disruption of the cellular

potassium ion gradient, which is essential for various stages of the viral life cycle, including

entry, replication, and egress.[4][12]

Table 3: Antiviral Activity of Valinomycin
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Virus Cell Line IC50/EC50 Reference

SARS-CoV Vero E6 EC50: 0.85 µM [7][12]

MERS-CoV Vero E6 IC50: 84 nM [4]

MERS-CoV Vero E6 EC50: 6.07 µM [4]

MERS-CoV Vero E6 IC50: 5 nM [4]

HCoV-229E IC50: 67 nM [4]

Zika Virus IC50: 78 nM [4]

Vesicular Stomatitis

Virus (VSV)
Vero

90% titer reduction at

10 µM
[4]

Hepatitis C Virus

(HCV)
Huh7.5 Potent Activity [13]

Cytotoxic Activity
The potent ionophoric nature of valinomycin-type cyclodepsipeptides leads to significant

cytotoxicity against a broad range of cancer cell lines. The primary mechanism is the induction

of apoptosis through the disruption of mitochondrial function.

Table 4: Cytotoxic Activity of Valinomycin-Type Cyclodepsipeptides

Cell Line Cancer Type IC50/GI50 Reference

OVCAR-3 Ovary 0.19 - 1.9 ng/mL [14]

NCI-H460 Lung 0.19 - 1.9 ng/mL [14]

A-498 Renal 0.19 - 1.9 ng/mL [14]

U87-MG Glioma 0.1 - 1.4 µM [15]

U251 Glioma 0.1 - 1.4 µM [15]

MDA-MB-231 Breast IC50: 18.26 µM [16][17]

SW480 Colon IC50: 13.42 µM [16][17]
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Mechanism of Cytotoxicity: Induction of Apoptosis
via Mitochondrial Pathway
The cytotoxic effects of valinomycin-type cyclodepsipeptides are primarily mediated through the

intrinsic pathway of apoptosis, initiated by the disruption of mitochondrial function.
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Figure 2: Valinomycin-induced apoptosis signaling pathway.
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The influx of K+ into the mitochondrial matrix, facilitated by the ionophore, leads to the

dissipation of the mitochondrial membrane potential (ΔΨm).[18][19][20] This depolarization

results in mitochondrial swelling, the release of cytochrome c into the cytosol, and subsequent

activation of the caspase cascade, culminating in apoptosis.[21][22][23]

Experimental Protocols
The following are generalized protocols for assessing the biological activities of valinomycin-

type cyclodepsipeptides. Specific parameters may need to be optimized for Amidomycin.

Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3

guidelines for yeasts.

Inoculum Preparation: A yeast suspension is prepared in sterile saline from a 24-hour culture

on Sabouraud Dextrose Agar. The suspension is adjusted to a turbidity equivalent to a 0.5

McFarland standard.

Drug Dilution: A serial two-fold dilution of the test compound is prepared in RPMI-1640

medium.

Inoculation: The adjusted inoculum is diluted in RPMI-1640 medium and added to each well

of a 96-well microtiter plate containing the drug dilutions.

Incubation: The plate is incubated at 35°C for 24-48 hours.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that causes a significant inhibition of growth compared to the

drug-free control.
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Figure 3: Workflow for antifungal susceptibility testing.

Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound and incubated for 24-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will

reduce the yellow MTT to purple formazan crystals.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a specialized buffer).

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is

calculated from the dose-response curve.
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Click to download full resolution via product page

Figure 4: Workflow for the MTT cytotoxicity assay.

Conclusion
Amidomycin, as a member of the valinomycin-type cyclodepsipeptides, is predicted to exhibit

a broad spectrum of biological activities, including potent antifungal, antibacterial (against

Gram-positive bacteria), antiviral, and cytotoxic effects. These activities are fundamentally

linked to its ability to function as a potassium ionophore, leading to the disruption of cellular ion

homeostasis and the induction of apoptosis via the mitochondrial pathway. Further specific

studies on Amidomycin are required to definitively characterize its biological profile and

therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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